3-Chloro-4-(2-nitrophenyl)-1H-pyrrole

Description

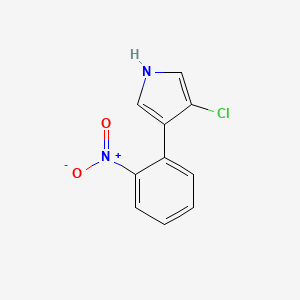

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole (CAS 1018-71-9), commonly known as Pyrrolnitrin, is a naturally occurring antibiotic and antifungal agent produced by Pseudomonas species. Its molecular formula is C₁₀H₆Cl₂N₂O₂ (MW: 257.07 g/mol), featuring a pyrrole ring substituted with a 2-nitrophenyl group and two chlorine atoms at positions 3 and 4 of the phenyl ring . This compound exhibits broad-spectrum activity against fungi, including Neurospora crassa, and has served as a structural template for synthetic derivatives with enhanced pharmacokinetic properties .

Properties

CAS No. |

7123-69-5 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

3-chloro-4-(2-nitrophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-6-12-5-8(9)7-3-1-2-4-10(7)13(14)15/h1-6,12H |

InChI Key |

LYGHLLPOXFAOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the chlorination of L-tryptophan followed by a series of enzymatic steps. The process begins with the conversion of L-tryptophan to 7-chloro-L-tryptophan using tryptophan 7-halogenase. This is followed by ring rearrangement and decarboxylation to form monodechloroaminopyrrolnitrin, which is then chlorinated to form aminopyrrolnitrin. Finally, the amino group is oxidized to form the nitro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method involves the expression of genes encoding the necessary enzymes for the biosynthesis of the compound from L-tryptophan .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-Chloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its antifungal and antibacterial properties.

Medicine: Potential use in the development of new antimicrobial agents.

Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The antifungal properties of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole are believed to result from the inhibition of the electron transport system in fungi. This compound interferes with the normal function of the mitochondrial respiratory chain, leading to the disruption of energy production and ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolnitrin Family

Table 1: Key Pyrrolnitrin Derivatives and Their Properties

Key Findings :

- Substituent Effects: The chlorine atoms in Pyrrolnitrin are critical for its antifungal activity, as their removal (e.g., in dechlorinated analogues) reduces potency . Oxypyrrolnitrin’s hydroxyl group enhances solubility in polar solvents (e.g., methanol, ethyl acetate) compared to Pyrrolnitrin, which is poorly soluble in water . Replacing chlorine with bromine (as in the bromo analogue) retains antifungal activity but alters binding affinity due to bromine’s larger atomic radius . The dioxaborolane group in the synthetic derivative introduces boron, which may improve metabolic stability and enable applications in boron neutron capture therapy (BNCT) .

Comparison with Non-Pyrrolnitrin Pyrrole Derivatives

Table 2: Pyrrole Derivatives with Varied Substituents

Key Findings :

- Electronic Effects: Sulfonyl groups (e.g., in 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole) increase electron-withdrawing effects, enhancing stability and reactivity in nucleophilic substitution reactions .

- Structural Complexity :

Comparison with Pyrazole and Isoxazole Analogues

- Pyrazole vs. Pyrrole :

- Pyrazoles exhibit higher aromatic stability due to two adjacent nitrogen atoms, often leading to improved metabolic resistance compared to pyrroles .

- Substituent positioning (e.g., para-nitro vs. ortho-nitro) significantly impacts anticancer activity. For example, 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole shows stronger anticancer activity than its para-nitro counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.